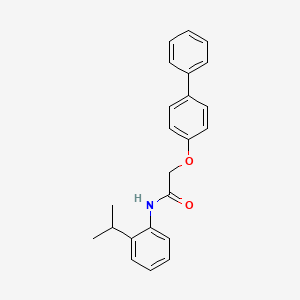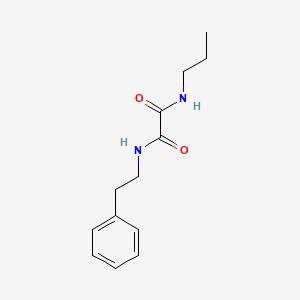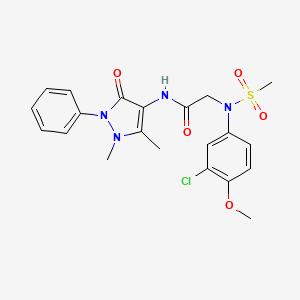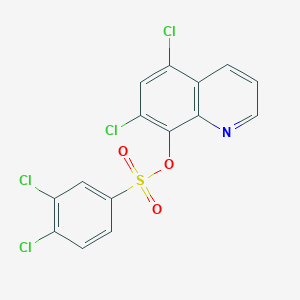![molecular formula C16H24ClNO2 B5209512 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5209512.png)
1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine, also known as JNJ-7925476, is a pyrrolidine-based compound that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in scientific research, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
The mechanism of action of 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine involves its binding to the dopamine D4 receptor, which is a G protein-coupled receptor. This binding results in the inhibition of the receptor's signaling pathway, leading to a decrease in dopamine release. This mechanism of action has been shown to be effective in treating various neurological disorders.
Biochemical and Physiological Effects:
1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine has been shown to have significant biochemical and physiological effects. In particular, it has been shown to decrease dopamine release in the brain, which is associated with the treatment of various neurological disorders. This compound has also been shown to have an effect on glucose metabolism, which may be beneficial in treating metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine in lab experiments is its potency and selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine. One direction is the development of more potent and selective compounds that target the dopamine D4 receptor. Another direction is the study of the potential of this compound in treating other diseases, such as metabolic disorders. Finally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine is a promising compound that has shown potential in treating various diseases. Its potency and selectivity for the dopamine D4 receptor make it a useful tool for studying the role of this receptor in various neurological disorders. However, its potential toxicity must be carefully monitored in lab experiments. There are several future directions for the study of this compound, including the development of more potent and selective compounds and the exploration of its potential in treating other diseases.
Synthesis Methods
The synthesis of 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine involves the reaction of 4-chloro-3,5-dimethylphenol with 2-(2-bromoethoxy)ethylamine in the presence of a base. The resulting intermediate is then reacted with pyrrolidine to form the final product. This synthesis method has been optimized to produce high yields of pure compound.
Scientific Research Applications
1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied for its potential in treating various diseases. In particular, it has been shown to be a potent and selective antagonist of the dopamine D4 receptor, which is involved in various neurological disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential in treating obesity and metabolic disorders.
properties
IUPAC Name |
1-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-13-11-15(12-14(2)16(13)17)20-10-9-19-8-7-18-5-3-4-6-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQBPQMPSMZHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5,6,15,15-hexachloro-11-ethoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5209429.png)
![1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5209449.png)


![1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)
![17-(4-fluorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5209468.png)
amino]carbonyl}benzoate](/img/structure/B5209477.png)

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B5209504.png)

![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)